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molecular formula C16H14N2O2 B8612426 2-(2,6-dimethylphenyl)-3H-benzoimidazole-5-carboxylic acid

2-(2,6-dimethylphenyl)-3H-benzoimidazole-5-carboxylic acid

Cat. No. B8612426
M. Wt: 266.29 g/mol
InChI Key: BMTCKKNGHJATLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879850B2

Procedure details

To a tan suspension of 7.23 g (25.8 mmol) of 2-(2,6-Dimethyl-phenyl)-3H-benzoimidazole-5-carboxylic acid methyl ester in 50 mL MeOH was added 80 mL of NaOH (1N). Allowed to stir at r.t. for 48 h. The reddish/brown solution was dried, and to the residue was added 50 mL water, and brought to pH 4. Solid was filtered off to give near quantitative yield of title compound as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.03 (s, 6H) 7.14 (d, J=7.58 Hz, 2H) 7.27 (t, J=7.64 Hz, 1H) 7.50 (d, J=8.46 Hz, 0.5H) 7.67 (d, J=8.46 Hz, 0.5H) 7.78 (dd, J=15.09, 8.40 Hz, 1H) 8.03 (s, 0.5H) 8.20 (s, 0.5H) 12.64 (br. s., 1H) 12.85 (d, J=16.29 Hz, 1H). MS (m/z) 267.1 M (+1), tR=0.87, Meth 10
Name
2-(2,6-Dimethyl-phenyl)-3H-benzoimidazole-5-carboxylic acid methyl ester
Quantity
7.23 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:21]=[CH:20][C:8]2[N:9]=[C:10]([C:12]3[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][C:13]=3[CH3:19])[NH:11][C:7]=2[CH:6]=1)=[O:4].[OH-].[Na+]>CO>[CH3:19][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]([CH3:18])[C:12]=1[C:10]1[NH:11][C:7]2[CH:6]=[C:5]([C:3]([OH:4])=[O:2])[CH:21]=[CH:20][C:8]=2[N:9]=1 |f:1.2|

Inputs

Step One
Name
2-(2,6-Dimethyl-phenyl)-3H-benzoimidazole-5-carboxylic acid methyl ester
Quantity
7.23 g
Type
reactant
Smiles
COC(=O)C1=CC2=C(N=C(N2)C2=C(C=CC=C2C)C)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Allowed to stir at r.t. for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reddish/brown solution was dried
ADDITION
Type
ADDITION
Details
to the residue was added 50 mL water
FILTRATION
Type
FILTRATION
Details
Solid was filtered off

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)C=1NC2=C(N1)C=CC(=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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